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1,1,2,2-Tetramethylcyclopropane

Cat. No.: B1198135
CAS No.: 4127-47-3
M. Wt: 98.19 g/mol
InChI Key: JCHUCGKEGUAHEH-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Concepts in Cyclopropane (B1198618) Reactivity

The journey into the chemistry of cyclopropanes began in 1881 with August Freund's synthesis of the parent molecule, cyclopropane. wikipedia.org This discovery challenged the then-prevailing theories of chemical bonding and opened a new field of study focused on strained ring systems. A pivotal moment in understanding cyclopropane's unique reactivity came with the proposal of the Baeyer strain theory in 1885 by Adolf von Baeyer. youtube.comvedantu.com This theory posited that the deviation of bond angles from the ideal tetrahedral angle of 109.5° creates "angle strain," rendering smaller rings less stable and more reactive. youtube.comvedantu.comlibretexts.org

Further theoretical advancements, such as the Walsh and Coulson-Moffitt models, provided more sophisticated descriptions of the bonding in cyclopropane, often described as having "bent" or "banana" bonds with significant p-character. scripps.edu These models helped to explain the olefin-like character and the propensity of the cyclopropane ring to undergo ring-opening reactions. scripps.eduacs.org The development of synthetic methods for cyclopropanation, such as the Simmons-Smith reaction and reactions involving carbenes and ylids, has greatly expanded the ability of chemists to construct these strained rings with a high degree of control. scripps.eduwikipedia.orgmasterorganicchemistry.com Over the years, the focus has shifted from the parent cyclopropane to its substituted derivatives, which are now recognized as valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. acs.orgrsc.orgacs.org

Significance of Molecular Strain in Cyclopropane Chemistry: A General Perspective

Molecular strain is a cornerstone concept in understanding the chemistry of cyclopropanes. This strain is a combination of angle strain, torsional strain (eclipsing interactions), and steric strain (non-bonded interactions). libretexts.orgmasterorganicchemistry.com In cyclopropane, the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms, leading to substantial angle strain. libretexts.orgacs.orgmasterorganicchemistry.com This strain results in weaker C-C bonds (approximately 65 kcal/mol compared to the typical 80-85 kcal/mol for alkanes) and a higher ground-state energy, making cyclopropanes thermodynamically unstable relative to their isomeric alkenes or acyclic alkanes. masterorganicchemistry.com

The high ring strain, estimated to be around 27.5 kcal/mol for the parent cyclopropane, is a key driver of its reactivity. acs.org Cyclopropanes readily undergo ring-opening reactions with a variety of reagents, including electrophiles, nucleophiles, and radicals, to relieve this strain. acs.orgnih.gov The presence of substituents on the cyclopropane ring can further influence the strain energy and the regioselectivity of ring-opening reactions. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while donor-acceptor substituted cyclopropanes exhibit a rich and diverse reactivity profile. nih.gov The relief of ring strain provides a powerful thermodynamic driving force for these transformations, making cyclopropanes versatile building blocks in organic synthesis. nih.gov

Overview of Research Paradigms for 1,1,2,2-Tetramethylcyclopropane

Research involving this compound has primarily centered on its utility as a probe for understanding reaction mechanisms and the behavior of highly substituted, strained systems. Its symmetrical substitution pattern simplifies the analysis of reaction outcomes.

One major area of investigation has been its thermal isomerization . Studies on the kinetics of the thermal rearrangement of this compound to its various isomers provide valuable data on the stability and reaction pathways of substituted cyclopropanes under thermal stress.

Another significant research focus is its use as a substrate in enzymatic studies , particularly with cytochrome P450 enzymes. The oxidation of this compound by these enzymes leads to hydroxylation products, and the analysis of these products and the reaction kinetics provides insights into the mechanisms of drug metabolism and the nature of the enzymatic active sites.

Furthermore, this compound serves as a model compound in spectroscopic and structural studies . Its relatively simple yet strained structure allows for detailed analysis of its vibrational spectra (IR and Raman) and NMR spectra, contributing to a deeper understanding of the bonding and conformational dynamics in polysubstituted cyclopropanes. guidechem.com The synthesis of this compound, often achieved through methods like the Simmons-Smith reaction with 2,3-dimethyl-1,3-butadiene (B165502) or zwitterion-mediated cyclopropanation, is also a subject of study to optimize reaction conditions and yields.

Scope and Limitations of the Present Research Outline on this compound

This article provides a focused overview of the chemical compound this compound, structured around its historical context, the fundamental role of molecular strain, and its specific applications in research. The scope is intentionally limited to the chemical and physical properties, synthesis, and research applications of this specific molecule.

The outline does not extend to a comprehensive review of all highly substituted cyclopropanes, nor does it delve into the vast field of cyclopropane chemistry in its entirety. While the general principles of cyclopropane reactivity are discussed to provide context, the primary focus remains on this compound. Information regarding the biological activity, toxicology, or industrial applications of this compound is not included, as the emphasis is on its role in fundamental organic chemistry research. The discussion is based on available scientific literature, and any limitations in the depth of coverage reflect the specific research that has been published on this compound.

PropertyValue
Molecular Formula C₇H₁₄
Molar Mass 98.19 g/mol
Boiling Point 76 °C
Density 0.72 g/cm³
Appearance Colorless to almost colorless liquid
CAS Number 4127-47-3
Synthesis MethodReagentsConditionsYield
Simmons-Smith Cyclopropanation 2,3-dimethyl-1,3-butadiene, diiodomethane (B129776) (CH₂I₂), zinc-copper coupleEther, 40–60°C60–75%
Zwitterion-Mediated Cyclopropanation 1,1-dimethoxy-2-bromoethylene, methyl-substituted tetracyanoethylene (B109619) analogsTetrahydrofuran (THF) or dichloromethane, −10°C to 25°C70–85% (analogous systems)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B1198135 1,1,2,2-Tetramethylcyclopropane CAS No. 4127-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetramethylcyclopropane
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InChI

InChI=1S/C7H14/c1-6(2)5-7(6,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHUCGKEGUAHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194184
Record name 1,1,2,2-Tetramethylcyclopropane
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Molecular Weight

98.19 g/mol
Source PubChem
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CAS No.

4127-47-3
Record name 1,1,2,2-Tetramethylcyclopropane
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Record name 1,1,2,2-Tetramethylcyclopropane
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Record name 1,1,2,2-Tetramethylcyclopropane
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Record name 1,1,2,2-tetramethylcyclopropane
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Advanced Synthetic Methodologies for 1,1,2,2 Tetramethylcyclopropane and Its Functionalized Analogues

Cyclopropanation Strategies Utilizing Metal Carbenoid Reagents

Metal carbenoids are versatile reagents for the formation of cyclopropane (B1198618) rings via the formal addition of a carbene fragment to an alkene. wikipedia.org For the synthesis of a tetrasubstituted cyclopropane like 1,1,2,2-tetramethylcyclopropane, the reaction requires the cyclopropanation of a tetrasubstituted alkene, 2,3-dimethyl-2-butene (B165504), with a dimethylcarbene equivalent.

Simmons-Smith Protocol Modifications for Geminal Disubstitution

The traditional Simmons-Smith reaction, which utilizes an organozinc carbenoid (iodomethylzinc iodide) generated from diiodomethane (B129776) and a zinc-copper couple, is a cornerstone of cyclopropane synthesis. wikipedia.orgnih.govtcichemicals.com This method is highly effective for transferring a methylene (B1212753) (CH₂) group to a wide range of alkenes. youtube.com However, its direct application to the synthesis of this compound from 2,3-dimethyl-2-butene is impractical. The primary limitations are twofold:

Carbenoid Structure : The standard protocol generates a methylene carbenoid, not the required dimethylcarbene equivalent. Attempts to use substituted diiodoalkanes, such as diiodoethane, have resulted in very low yields, indicating the inefficiency of forming and transferring substituted carbenoids under these conditions. masterorganicchemistry.com

Steric Hindrance : Tetrasubstituted alkenes like 2,3-dimethyl-2-butene are sterically hindered, which significantly impedes the approach of the bulky zinc carbenoid complex, leading to poor reactivity. wikipedia.org

To circumvent these issues, modified multi-step protocols have been conceptualized. One such strategy involves an initial dihalocyclopropanation followed by nucleophilic substitution. This two-step sequence is particularly useful for creating gem-dimethyl cyclopropane units. rsc.org

Step 1: Dihalocarbene Addition: A dihalocarbene, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), is generated in situ from a haloform (e.g., chloroform, bromoform) and a strong base. masterorganicchemistry.com This highly reactive carbene can add to the double bond of 2,3-dimethyl-2-butene to yield 1,1-dihalo-2,2,3,3-tetramethylcyclopropane.

Step 2: Reductive Alkylation: The resulting dihalocyclopropane is then treated with an organometallic reagent, such as methyllithium (B1224462) or a methyl-Grignard reagent, in the presence of a reducing agent. This step achieves a reductive methylation, replacing the two halogen atoms with methyl groups to furnish the final this compound product.

This approach effectively bypasses the limitations of the classic Simmons-Smith reaction for this specific target molecule.

Organometallic Approaches (e.g., Li, Mg Carbenoids) for Tetramethylcyclopropane Core Formation

Lithium and magnesium carbenoids offer alternative pathways for cyclopropanation, often exhibiting different reactivity profiles compared to their zinc-based counterparts. rsc.org These reagents can be generated from precursors that allow for the direct transfer of a gem-dimethyl group.

Lithium Carbenoids: A significant advancement in gem-dimethylcyclopropanation involves the use of lithium carbenoids derived from 2,2-dibromopropane (B1583031). reading.ac.uk In this procedure, treatment of 2,2-dibromopropane with n-butyllithium (n-BuLi) in a non-polar solvent like pentane (B18724) generates a lithium carbenoid species, LiC(CH₃)₂Br. This carbenoid can then react in situ with an alkene, such as 2,3-dimethyl-2-butene, to yield this compound. The choice of solvent is critical, as the reaction is reported to be ineffective in coordinating solvents like THF or diethyl ether. reading.ac.uk Theoretical studies suggest that cyclopropanation with lithium carbenoids can proceed through a fast, low-barrier, stepwise mechanism. acs.orgoup.com

Magnesium Carbenoids: Magnesium carbenoids can be generated from α-chloro sulfoxides through a sulfoxide-magnesium exchange reaction. sci-hub.box For instance, treating a 1-chloroalkyl phenyl sulfoxide (B87167) with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) produces a magnesium carbenoid. These carbenoids can undergo a rapid intramolecular 1,3-C-H insertion reaction to form a cyclopropane ring. To synthesize the this compound skeleton via this route, a specifically designed sulfoxide precursor, such as 1-chloro-2,2,4-trimethylpentyl phenyl sulfoxide, would be required. The reaction proceeds by forming the carbenoid at the C1 position, which then inserts into the C-H bond at the C3 position to close the three-membered ring.

MethodReagent/PrecursorSubstrateKey ConditionsAdvantagesDisadvantages
Lithium Carbenoid 2,2-Dibromopropane / n-BuLi2,3-Dimethyl-2-butenePentane solvent, -78°C to RTDirect transfer of C(CH₃)₂ groupRequires non-coordinating solvent; sensitive to reaction conditions.
Magnesium Carbenoid Substituted 1-chloroalkyl phenyl sulfoxide / i-PrMgClN/A (Intramolecular)THF solvent, -78°CRapid intramolecular reactionRequires multi-step synthesis of a specific open-chain precursor.

Cyclopropanation via Allene (B1206475) Precursors

The cyclopropanation of allenes is a known method for producing alkylidene cyclopropanes, which contain an exocyclic double bond. This reaction is often catalyzed by transition metals like rhodium or palladium. sci-hub.box For example, the reaction of an allene with a diazo compound in the presence of a rhodium catalyst can generate a metal carbene that adds across one of the double bonds of the allene.

To apply this methodology to the synthesis of this compound, a multi-step, hypothetical pathway would be necessary:

Synthesis of a Substituted Allene: A tetrasubstituted allene, such as 2,4-dimethyl-2,3-pentadiene, would be required as the starting material.

Cyclopropanation: Reaction of this allene with a methylene carbenoid (e.g., from diazomethane (B1218177) and a catalyst) would yield 2,2,3,3-tetramethyl-1-methylenecyclopropane.

Double Bond Functionalization: The exocyclic double bond of the resulting methylenecyclopropane (B1220202) would then need to be converted into a gem-dimethyl group. This could potentially be achieved through a two-step process, such as hydroboration-oxidation to the corresponding alcohol, followed by oxidation to the ketone and subsequent reaction with a methylating agent (e.g., Wittig or Grignard reaction followed by oxidation and another methylation).

This route is considerably more complex and less direct than other carbenoid-based methods, making it a less synthetically efficient choice for accessing the this compound core.

Ring-Closure Approaches to this compound Skeletons

An alternative to building the cyclopropane ring onto an existing double bond is to form it by closing a pre-functionalized three-carbon chain. These methods rely on creating a bond between the first and third carbons of the chain.

Intramolecular Cyclization of Pre-functionalized Open-Chain Substrates

Intramolecular cyclization provides a powerful route to cyclic compounds, including cyclopropanes. The most common approach for non-activated cyclopropanes is the Wurtz reaction, which involves the reductive coupling of a 1,3-dihalide. wikipedia.orgorganic-chemistry.org

To synthesize this compound using this method, a suitable open-chain precursor is required. The logical substrate would be 2,4-dihalo-2,4-dimethylpentane (where halo = Cl, Br, or I). The synthesis would proceed as follows:

Precursor Synthesis: The dihalide precursor can be synthesized from 2,4-dimethyl-2,4-pentanediol, which is accessible from the reduction of acetone (B3395972) followed by dehydration and subsequent hydrohalogenation or other halogenation methods.

Reductive Cyclization: The 2,4-dihalo-2,4-dimethylpentane is then treated with a reducing metal, such as sodium, magnesium, or zinc dust. The metal facilitates a 1,3-elimination of the two halogen atoms, forming the C1-C3 carbon-carbon bond and closing the cyclopropane ring.

A significant challenge in this approach is the potential for competing side reactions. Because the reaction involves the formation of carbanionic or radical intermediates at sterically hindered tertiary carbons, elimination reactions to form alkenes (e.g., 2,4-dimethyl-1-pentene (B165552) or 2,4-dimethyl-2-pentene) can be a major competing pathway. Intermolecular coupling and oligomerization can also reduce the yield of the desired cyclized product.

Challenges in Stereoselective Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, the synthesis of its functionalized and chiral derivatives presents considerable stereochemical challenges. The high degree of substitution on the cyclopropane core creates a sterically crowded environment that profoundly influences the stereochemical outcome of subsequent reactions.

The primary challenges include:

Diastereoselectivity: Introducing a new substituent to a functionalized derivative of this compound is likely to be difficult to control. The four existing methyl groups create a sterically biased environment, but predicting the facial selectivity of an incoming reagent can be complex. The approach of reagents will be heavily governed by steric hindrance, potentially leading to a single, sterically-favored diastereomer or, in less selective cases, a mixture that is difficult to separate.

Enantioselectivity: The construction of chiral, non-racemic derivatives is even more demanding. Asymmetric cyclopropanation methods often rely on chiral catalysts or auxiliaries to control the approach of the carbenoid to the alkene. rochester.edurochester.edu For a tetrasubstituted alkene like 2,3-dimethyl-2-butene, the severe steric hindrance can prevent effective interaction with the chiral catalyst, leading to low enantioselectivity.

Creation of Quaternary Stereocenters: Synthesizing derivatives where one of the substituted carbons of the cyclopropane ring is a quaternary stereocenter is a formidable task in organic synthesis. Such transformations on an already congested scaffold like the tetramethylcyclopropane core are rare and would require highly specialized reagents and conditions to achieve acceptable levels of stereocontrol. nih.gov

Research on the stereoselective synthesis of other highly functionalized cyclopropanes has shown that biocatalytic methods using engineered enzymes or reactions involving highly tailored organometallic catalysts can provide pathways to high stereoselectivity, although their applicability to the sterically demanding tetramethylcyclopropane system remains an area for further investigation. wpmucdn.comacs.org

Mechanistic Elucidation of Thermal Reactivity in 1,1,2,2 Tetramethylcyclopropane

Unimolecular Thermal Isomerization Pathways

Under thermal stress, 1,1,2,2-tetramethylcyclopropane primarily undergoes unimolecular isomerization, a process that involves the rearrangement of its atomic structure to form more stable, acyclic alkene isomers. This transformation is a homogeneous, first-order process in the gas phase. researchgate.netrsc.org The principal product of this rearrangement is 2,4-dimethylpent-2-ene. researchgate.netrsc.org

The rate of the thermal isomerization of this compound has been the subject of several kinetic studies across a range of temperatures. These investigations have determined the Arrhenius parameters, the activation energy (Ea), and the pre-exponential factor (A), which collectively describe the temperature dependence of the reaction rate.

Early detailed studies by H. M. Frey and D. C. Marshall between 435 and 484°C established that the isomerization is a true unimolecular transformation. rsc.org Subsequent reinvestigations, sometimes utilizing different experimental setups like single-pulse shock tubes to achieve higher temperatures, have refined these kinetic parameters. researchgate.net A notable finding is that while the activation energy for the structural isomerization of methyl-substituted cyclopropanes tends to decrease with one or two methyl groups, it appears to increase with further substitution, as seen with this compound. researchgate.net In contrast, the pre-exponential factors for the isomerization of cyclopropane (B1198618) and its various methyl-substituted derivatives remain remarkably consistent. researchgate.net

Activation Energy (Ea) (kcal/mol)Pre-exponential Factor (log10 A, s⁻¹)Temperature Range (°C / K)Reference Study
64.415.83435–484 °CFrey & Marshall (1962) researchgate.netrsc.org
63.9315.27699–759 KBlumstein et al. researchgate.netcapes.gov.br
64.7 (±0.5)15.47 (±0.13)672–1120 KCombined Static Reactor & Shock Tube Data researchgate.net

A central question in the study of cyclopropane rearrangements is the nature of the mechanism: does the reaction proceed in a single, concerted step, or does it involve the formation of an intermediate? For the thermal isomerization of this compound and similar alkyl-substituted cyclopropanes, the evidence strongly supports a non-concerted, stepwise mechanism proceeding through a diradical (or biradical) intermediate. researchgate.netnih.gov

The diradical mechanism involves the following steps:

Homolytic Cleavage: The process is initiated by the homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring. In this compound, this would be the C2-C3 bond, leading to the formation of a 1,3-diradical intermediate.

Conformational Changes: This diradical intermediate is not static. It can undergo conformational changes, including rotation around the remaining carbon-carbon single bonds.

Ring Closure or Rearrangement: The diradical can then undergo one of several transformations: it can re-form the cyclopropane ring (leading to geometrical isomerization or racemization if stereocenters are present), or it can undergo intramolecular hydrogen atom abstraction to form an alkene product. nih.gov

Kinetic analyses of both geometric and optical isomerizations in related systems, such as tetramethylcyclopropane-d6, have identified nonpolar 1,3-diradical species as common intermediates, reinforcing this mechanistic hypothesis. nih.gov While some specific substituted cyclopropanes, particularly those with vinyl groups, can undergo concerted rearrangements like the researchgate.netthieme-connect.de-sigmatropic hydrogen shift, the behavior of this compound is most consistent with the formation of a diradical intermediate. thieme-connect.de

The diradical mechanism is reflected in the potential energy profile of the reaction. The thermal isomerization of this compound does not proceed along a simple, single-humped energy curve. Instead, the profile features distinct energy minima and transition states corresponding to the different stages of the reaction.

The general features of the energy profile are:

Reactant Well: The profile begins at the energy level of the stable this compound molecule.

Diradical Intermediate Well: After passing through TS1, the system settles into a shallow energy well corresponding to the 1,3-diradical intermediate. This species is less stable than the reactant but is a true intermediate on the reaction pathway.

Second Transition State (TS2): From the diradical intermediate, the system proceeds through further, typically lower-energy, transition states. These can involve bond rotations or the transition state for the hydrogen atom transfer that leads to the final alkene product.

Product Well: The profile ends in a deep energy well representing the thermodynamically more stable acyclic product, 2,4-dimethylpent-2-ene.

Computational studies on analogous cyclopropane systems have corroborated this multi-step energy profile, calculating the energy barrier for the initial C-C bond homolysis to be in good agreement with experimental values. nih.gov

Competitive Decomposition Pathways in High-Temperature Reactions

While the primary thermal reaction of this compound is isomerization to 2,4-dimethylpent-2-ene, at higher temperatures, other, more energy-intensive reaction pathways become accessible and begin to compete. capes.gov.br These competitive pathways typically involve fragmentation of the molecule into smaller hydrocarbon products.

A reinvestigation of the gas-phase thermal reaction in the 699-759 K range revealed evidence for a competitive unimolecular decomposition pathway that produces 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504). capes.gov.br This decomposition channel has a significantly higher activation energy (Ea ≈ 79 ± 5 kcal/mol) than the main isomerization pathway. capes.gov.br Because of its higher energy requirement, this decomposition route is negligible at lower temperatures but its importance increases as the reaction temperature rises, consistent with the principles of chemical kinetics.

At even more extreme temperatures, such as those achieved in shock tube or flash vacuum pyrolysis experiments (>1100 K), more extensive fragmentation is expected, leading to a complex mixture of smaller hydrocarbons. These high-temperature decomposition pathways are critical for understanding the behavior of such molecules in combustion environments.

Influence of Substituent Effects on Thermal Rearrangements within the Tetramethylcyclopropane Framework

The substitution pattern on a cyclopropane ring profoundly influences its thermal reactivity, affecting both the rate of reaction and the distribution of products. The four methyl groups in this compound exert specific electronic and steric effects.

In stark contrast to the variable activation energies, the pre-exponential factors (A-factors) for cyclopropane and its methyl derivatives up to tetramethylcyclopropane are remarkably similar, falling within a narrow range of log10(A, s⁻¹) = 15.2 ± 0.3. researchgate.net This indicates that the entropy of activation is not significantly affected by the degree of methyl substitution.

Changing the nature of the substituent from methyl to phenyl, for example, can lead to entirely different reaction pathways. The thermal rearrangement of 1,1,2,2-tetraphenylcyclopropane (B2804974) yields 1,1,3-triphenylindan, a product formed through a mechanism involving a triene intermediate, which is not observed with methyl substituents. rsc.org This highlights the critical role that substituent electronic effects (e.g., resonance stabilization provided by phenyl groups) play in directing the course of the thermal rearrangement.

Theoretical and Computational Investigations of 1,1,2,2 Tetramethylcyclopropane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and the nature of chemical bonds within 1,1,2,2-tetramethylcyclopropane. These studies provide insights into how the strained three-membered ring accommodates four methyl substituents and how this substitution, in turn, influences the ring's properties.

The bonding in cyclopropane (B1198618) and its derivatives cannot be adequately described by simple sp³ hybridization due to the acute 60° internuclear angles. Two primary models have been proposed to explain the unique electronic structure of the cyclopropane ring: the Walsh model and the Coulson-Moffitt model.

The Walsh model presumes sp² hybridization for the carbon atoms. wiley.combluffton.edu Each carbon forms two C-H bonds using two sp² orbitals and one C-C bond with the third sp² orbital directed towards the center of the ring. The remaining p-orbitals, one from each carbon, combine to form a set of three molecular orbitals (MOs): one bonding MO with electron density in the center of the ring and two degenerate antibonding MOs. wiley.comresearchgate.netresearchgate.net This model helps to explain the π-like character of the cyclopropane ring and its ability to engage in conjugation. bluffton.edu

The Coulson-Moffitt model , on the other hand, utilizes sp³ hybridized orbitals to form "bent" or "banana" bonds. wiley.comresearchgate.netresearchgate.net In this model, the C-C bonds are formed by the overlap of sp³ orbitals that are not directed along the internuclear axes, resulting in significant angle strain. wiley.com This outward bending of the C-C bonds reduces the angle strain from the ideal 109.5° to a more manageable inter-orbital angle, though still strained. wiley.com

Bonding ModelCarbon HybridizationC-C Bond DescriptionKey Features
Walsh Model sp²Formed from sp² and p orbitalsExplains π-character and central electron density. wiley.combluffton.edu
Coulson-Moffitt Model sp³"Bent" or "banana" bonds from off-axis orbital overlapEmphasizes angle strain and inter-orbital angles. wiley.comresearchgate.net

Molecular orbital theory provides a quantitative picture of the ring strain in this compound. The high ring strain, estimated to be around 27.5 kcal/mol for the parent cyclopropane, is a consequence of both angle strain and torsional strain. The bond angles are forced to be 60° instead of the ideal 109.5° for sp³ hybridized carbons, leading to inefficient orbital overlap and weak C-C bonds.

The four methyl substituents on the this compound ring introduce additional electronic and steric effects. Electronically, methyl groups are weakly electron-donating and can influence the stability of the ring. Sterically, the geminal and vicinal methyl groups lead to increased crowding, which can potentially increase the strain energy. Computational studies can dissect these effects by analyzing the changes in molecular orbital energies and electron distribution upon substitution. The presence of substituents can influence the strain energy and the regioselectivity of ring-opening reactions.

Calculation of Strain Energy and Thermodynamic Stability

The strain energy of a cyclic molecule is a measure of its thermodynamic instability compared to a strain-free acyclic analogue. masterorganicchemistry.com It is typically determined by comparing the experimental heat of combustion or formation with a calculated value for a hypothetical strain-free molecule with the same number of atoms. masterorganicchemistry.comswarthmore.edu For cyclopropane, the strain energy is approximately 27.6 kcal/mol. masterorganicchemistry.com

The thermodynamic stability of this compound has been investigated through experimental studies of its thermal isomerization. researchgate.net These studies measure the kinetics of the ring-opening reaction to form alkenes, such as 2,4-dimethyl-2-pentene, providing valuable data on the activation energy and stability of the substituted cyclopropane. researchgate.net The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic data for this compound, including its enthalpy of formation. nist.gov

PropertyValue for CyclopropaneSignificance for this compound
Ring Strain Energy ~27.5 kcal/mol A key driver of its reactivity, influencing ring-opening reactions.
**Heat of Combustion (per CH₂) **166.6 kcal/mol masterorganicchemistry.comHigher than acyclic alkanes, indicating instability. masterorganicchemistry.com
Thermal Isomerization N/AExperimental studies provide data on its thermodynamic stability and reaction pathways. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. mdpi.com For this compound, DFT can be employed to map the potential energy surfaces of its reactions, such as thermal isomerization and ring-opening. These calculations can identify the structures of transition states, determine activation energies, and predict reaction pathways, offering a rationale for experimentally observed product distributions. researchgate.net For instance, in reactions involving donor-acceptor substituted cyclopropanes, DFT can elucidate the stepwise or concerted nature of the reaction mechanism.

While specific DFT studies on the reaction pathways of this compound are not extensively detailed in the provided search results, the methodology is a standard approach for understanding the reactivity of such strained systems.

Role of Hyperconjugation in Stabilizing Radical Cations and Directing Reactivity

Hyperconjugation is the interaction of electrons in a sigma orbital (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital, which results in electron delocalization and increased stability. wikipedia.orgallen.in This effect is particularly important in stabilizing electron-deficient species like carbocations and radical cations. allen.inadichemistry.com

In the radical cation of this compound, hyperconjugation can play a significant role. The sigma bonds of the numerous C-H and C-C bonds of the four methyl groups can donate electron density to the half-filled molecular orbital of the radical cation, thereby stabilizing it. libretexts.org The extent of hyperconjugation can influence the geometry and reactivity of the radical cation. Computational studies have shown that in some cyclopropane radical cations, the extent of hyperconjugation is reduced compared to other systems, which can affect their tendency to undergo rearrangement reactions. consensus.app The stability of radicals generally follows the trend: tertiary > secondary > primary, due to the increasing number of adjacent C-H bonds that can participate in hyperconjugation. allen.inlibretexts.org

Predictive Modeling of Spectroscopic Signatures for Mechanistic Probes

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictive models are valuable tools for mechanistic studies. By calculating the expected spectroscopic signatures of potential intermediates and transition states, chemists can compare these predictions with experimental data to gain evidence for a proposed reaction mechanism.

For this compound, its relatively symmetrical structure simplifies the analysis of its spectra. Theoretical modeling of its vibrational (IR and Raman) and NMR spectra can contribute to a deeper understanding of the bonding and conformational dynamics in polysubstituted cyclopropanes. While specific predictive modeling studies for this compound as a mechanistic probe were not found in the search results, this approach is a standard practice in modern physical organic chemistry.

Strategic Utility of 1,1,2,2 Tetramethylcyclopropane As a Building Block in Complex Organic Synthesis

Precursor to Highly Substituted Alkenes and Alkanes via Ring Fragmentation

The inherent strain energy within the 1,1,2,2-tetramethylcyclopropane ring makes it susceptible to ring-opening or fragmentation reactions, providing a valuable pathway to highly substituted acyclic molecules. ontosight.ai These transformations can be initiated thermally, photochemically, or through catalysis, leading to the formation of tetrasubstituted alkenes and alkanes that can be challenging to synthesize via other methods. nih.govyoutube.com

Ring-opening reactions of cyclopropanes can proceed through various mechanisms, including electrocyclic ring-opening. libretexts.orgmasterorganicchemistry.com Under thermal conditions, the stereochemistry of the ring-opening is typically governed by the principles of orbital symmetry, often proceeding in a conrotatory or disrotatory manner to form specific stereoisomers of the resulting alkene. libretexts.orgchemistnotes.com For instance, the thermal electrocyclic ring-opening of a substituted cyclobutene (B1205218) (a four-membered ring) to a butadiene is a well-studied example of this principle. amazonaws.com While specific studies on this compound's electrocyclic reactions are not extensively detailed in the provided results, the general principles of pericyclic reactions suggest that its fragmentation can be a stereocontrolled process. amazonaws.comyale.edu

Fragmentation of the molecular ion of cyclic compounds is a well-documented process in mass spectrometry, where the molecule breaks apart into smaller, charged fragments. libretexts.orgyoutube.com This analytical technique provides insight into how the molecule might behave under energetic conditions, with fragmentation pathways often favoring the formation of stable carbocations. youtube.com In a synthetic context, these fragmentation principles can be harnessed to design reactions that cleave the cyclopropane (B1198618) ring to generate specific, substituted alkene or alkane products.

The synthesis of highly substituted alkenes is a significant area of research in organic chemistry. organic-chemistry.org The use of strained rings like this compound offers a unique disconnection approach for retrosynthetic analysis, where the complex target alkene is envisioned as arising from a simpler, cyclic precursor.

Table 1: Representative Ring Fragmentation Reactions

PrecursorConditionsMajor Product TypeReference
Substituted CyclopropanesThermal (Heat)Alkenes libretexts.org
Substituted CyclopropanesPhotochemical (Light)Alkenes masterorganicchemistry.com
Molecular Ions of AlkanesMass SpectrometryAlkene & Alkane Fragments libretexts.orgyoutube.com

Construction of Polycyclic Architectures and Bridged Systems

The strained ring of this compound can participate in cycloaddition reactions, where it combines with another unsaturated molecule to form a larger, cyclic structure. wikipedia.orgslideshare.net This strategy is a powerful tool for rapidly increasing molecular complexity and constructing intricate polycyclic and bridged systems. In these reactions, the cyclopropane ring effectively acts as a three-carbon synthon.

Cycloaddition reactions are classified based on the number of pi electrons that participate from each component. libretexts.orglibretexts.org For example, the well-known Diels-Alder reaction is a [4+2] cycloaddition. libretexts.org While this compound itself does not have pi bonds, its strained sigma bonds can exhibit pi-like character and participate in certain types of cycloadditions. More commonly, the ring is first opened to an intermediate, such as a 1,3-dipole, which then undergoes cycloaddition.

The use of cyclopropanes in the synthesis of polycyclic systems is a testament to their utility as versatile intermediates. For example, vinylcyclopropanes can undergo rearrangements and cycloadditions to form five-membered rings. While direct cycloaddition with this compound may be less common, its derivatives can be tailored to participate in such transformations. The construction of bridged ring systems, which are common motifs in many natural products, can also be facilitated by strategies involving the opening or rearrangement of cyclopropane-containing intermediates.

Stereoselective Transformations and Chiral Pool Applications (e.g., enzymatic resolution, if applicable to its precursors)

While this compound is an achiral molecule, its precursors can be synthesized in an enantiomerically pure form, allowing it to be used in stereoselective synthesis. masterorganicchemistry.compharmaguideline.com The principles of chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, can be applied to the synthesis of chiral cyclopropane derivatives. wikipedia.orgnumberanalytics.comnih.govunivie.ac.at

For instance, a chiral precursor to this compound could be synthesized from a chiral terpene or amino acid. wikipedia.orgnih.gov The stereochemistry of this precursor can then direct the outcome of subsequent reactions, leading to the formation of a specific stereoisomer of a more complex molecule. unl.pt This is a powerful strategy for controlling the three-dimensional arrangement of atoms in a target molecule, which is often crucial for its biological activity.

Enzymatic resolution is another key technique for obtaining enantiomerically pure compounds. nih.gov This method uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing the two enantiomers to be separated. While direct enzymatic resolution of this compound is unlikely, this technique could be applied to its functionalized precursors, such as alcohols or esters, to generate chiral building blocks. nih.gov These chiral precursors could then be converted to chiral derivatives of this compound for use in stereoselective synthesis.

The stereochemical rigidity of the cyclopropane ring means that reactions often proceed with a high degree of stereospecificity, where the stereochemistry of the starting material directly dictates the stereochemistry of the product. This makes chiral cyclopropanes valuable intermediates in the synthesis of enantiomerically pure compounds.

Table 2: Strategies for Introducing Chirality

MethodDescriptionApplication to PrecursorsReference
Chiral Pool SynthesisUsing abundant, enantiopure natural products as starting materials.Synthesis of chiral cyclopropane precursors from terpenes or amino acids. wikipedia.orgnih.govunivie.ac.atresearchgate.net
Asymmetric CatalysisUsing a chiral catalyst to favor the formation of one enantiomer over the other.Enantioselective cyclopropanation to form chiral cyclopropanes. unl.pt
Enzymatic ResolutionUsing enzymes to separate a racemic mixture of a precursor.Separation of enantiomers of a functionalized cyclopropane precursor. nih.gov

Integration into Atom-Economic Synthetic Sequences

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the starting materials are incorporated into the final product. nih.govacs.org Reactions with high atom economy are desirable because they generate less waste. primescholars.com Addition and rearrangement reactions are typically highly atom-economic because all of the atoms of the reactants are incorporated into the product. acs.org

The use of this compound in synthesis can be highly atom-economic. For example, a cycloaddition reaction where the cyclopropane ring combines with another molecule to form a larger ring would have 100% atom economy. Similarly, ring-opening isomerizations that convert this compound into a highly substituted alkene are also perfectly atom-economic. nih.gov

By designing synthetic routes that utilize this compound in addition or rearrangement reactions, chemists can create complex molecules more efficiently and with less environmental impact. whiterose.ac.uk This aligns with the broader goals of sustainable chemistry, which seeks to minimize waste and maximize the efficiency of chemical processes. scranton.edu The concept of combining pot, atom, and step economy (PASE) emphasizes the development of synthetic routes that are not only atom-economic but also efficient in terms of the number of reaction steps and purification procedures required. whiterose.ac.uk

Table 3: Comparison of Reaction Types by Atom Economy

Reaction TypeGeneral Atom EconomyExampleReference
Addition (e.g., Cycloaddition)High (Often 100%)Diels-Alder Reaction libretexts.orgacs.org
Rearrangement/IsomerizationHigh (100%)Claisen Rearrangement nih.govacs.org
SubstitutionLowerNucleophilic Substitution nih.govprimescholars.com
EliminationLowerDehydrohalogenation nih.govscranton.edu

Future Research Directions and Unexplored Avenues in 1,1,2,2 Tetramethylcyclopropane Chemistry

Development of Novel Catalytic Systems for Selective Transformations

A primary frontier in the chemistry of 1,1,2,2-tetramethylcyclopropane is the design of novel catalytic systems capable of selectively cleaving and functionalizing its strained C-C bonds. While the compound is known to participate in reactions such as oxidation and reduction with various catalysts, future work will demand unprecedented levels of control. The development of new catalysts is crucial for steering reactions toward a single, desired outcome, avoiding the formation of byproducts and enhancing the efficiency of transformations. mdpi.com

Future research will likely focus on several key areas:

Homogeneous Catalysis: Designing soluble transition-metal complexes (e.g., based on Rh, Pd, Au) that can coordinate to the cyclopropane (B1198618) ring and facilitate selective bond activation. The choice of ligands will be critical in tuning the catalyst's steric and electronic properties to control which of the ring's C-C bonds is cleaved.

Heterogeneous Catalysis: Creating solid-supported catalysts, such as metals on oxide supports or zeolites, that offer advantages in product separation and catalyst recyclability. mdpi.com Research in this area could lead to robust industrial processes for converting this compound into valuable chemical intermediates.

Biocatalysis: Employing enzymes or engineered microorganisms to perform highly enantioselective transformations that are challenging to achieve with traditional chemical catalysts. This approach taps (B36270) into the sophisticated molecular machinery of biological systems. rsc.org

Dynamic and Switchable Catalysts: Investigating "smart" catalysts that can be switched between active and inactive states or between different functional modes using external stimuli like light or an allosteric effector. rsc.org This would allow for real-time control over the reaction progress.

The following table outlines potential catalytic systems and their targeted transformations for this compound.

Catalyst TypePotential TransformationResearch Goal
Chiral Lewis Acid ComplexesAsymmetric Ring-OpeningSynthesis of enantiomerically pure, functionalized acyclic compounds.
Gold (I) or Platinum (II) CatalystsRearrangement/IsomerizationSelective formation of specific alkene or diene isomers.
Engineered Cytochrome P450 EnzymesRegioselective HydroxylationFunctionalization of the methyl groups or the ring itself with high precision.
Phase-Transfer CatalystsAddition Reactions under Biphasic ConditionsIntroduction of new functional groups via reaction with nucleophiles.

Exploration of Unconventional Reactivity under Extreme Conditions

The significant ring strain within this compound suggests it will exhibit unique and potentially useful reactivity under extreme conditions such as high temperature, high pressure, or intense photo-irradiation. Studies on other cyclic hydrocarbons like cyclohexane (B81311) have shown that pyrolysis behind reflected shock waves at temperatures exceeding 1200 K can initiate ring-opening to form diradical intermediates, which then lead to a cascade of further reactions. mdpi.com Similarly, research on other strained molecules demonstrates that understanding decomposition pathways at high temperatures is crucial for building accurate kinetic models. mit.edu

Future avenues of exploration include:

Flash Vacuum Pyrolysis (FVP): Subjecting the molecule to high temperatures and low pressures to study unimolecular rearrangements and fragmentations in the gas phase, potentially isolating highly reactive, short-lived intermediates.

Shock Tube Studies: Using shock waves to generate extremely high temperatures and pressures for microsecond durations allows for the investigation of initial decomposition pathways. mdpi.comresearchgate.net This can provide critical data for combustion chemistry and materials synthesis.

Photolysis: Irradiating the compound with high-energy UV light to induce photochemical ring-opening. The substitution pattern of this compound will influence the stability and subsequent reaction pathways of the resulting 1,3-diradical intermediates.

Sonochemistry: Using high-intensity ultrasound to create acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, driving unique chemical reactions.

The table below summarizes potential research directions for studying this compound under these conditions.

Extreme ConditionExpected Intermediate(s)Potential Outcome/Product Type
High-Temperature Pyrolysis (>1100 K)1,3-DiradicalsIsomerization to alkenes (e.g., tetramethylethylene, dimethyl-pentenes), fragmentation to smaller hydrocarbons.
High-Pressure Shock WaveRadicals from C-C and C-H bond cleavageFormation of soot precursors like acetylene (B1199291) and benzene, complex hydrocarbon mixtures. researchgate.net
UV PhotolysisTriplet or Singlet DiradicalsStereospecific ring-closure to isomers, intramolecular hydrogen abstraction, or fragmentation.
Mechanochemistry (Ball Milling)Strained Transition StatesSolid-state reactions, polymerization, or controlled decomposition without bulk heating.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A complete understanding of the reaction mechanisms of this compound requires direct observation of the fleeting intermediates and transition states involved in its transformations. Modern advanced spectroscopic techniques are powerful tools capable of tracking chemical reactions with intricate detail, from the motion of individual atoms to the flow of electrons that drives reactivity. southampton.ac.uk

Future research will heavily rely on these methods to build a bottom-up picture of reaction dynamics:

Pump-Probe Spectroscopy: Using ultrafast laser pulses (on the femtosecond to picosecond timescale) to initiate a reaction and then probe the subsequent evolution of the system in real-time. This can capture the dynamics of bond-breaking and bond-forming events.

Time-Resolved Infrared (TRIR) and Raman Spectroscopy: These techniques can identify the vibrational signatures of transient species, providing structural information about short-lived intermediates in a reaction sequence.

Coincidence Imaging and Mass Spectrometry: Techniques like photoionization mass spectrometry, when used in pyrolysis or photolysis experiments, can identify the mass-to-charge ratio of nascent products, helping to unravel complex reaction networks. mdpi.comdatanose.nl

The application of these techniques will move beyond static pictures of reactants and products to creating detailed "movies" of chemical reactions.

Spectroscopic TechniqueInformation GainedApplication to this compound
Femtosecond Transient Absorption SpectroscopyReal-time tracking of electronic excited states and ultrafast structural changes.Observing the initial moments of photochemical ring-opening.
Time-Resolved Mass SpectrometryIdentification of transient species and reaction products as they are formed.Analyzing the product distribution from high-temperature pyrolysis in real time. mdpi.com
Cryogenic Matrix Isolation Spectroscopy (IR, UV-Vis)Trapping and characterizing highly reactive intermediates at low temperatures.Isolating and studying the structure of the 1,3-diradical formed upon ring-opening.
Nonlinear Optical Spectroscopy (e.g., SFG)Probing molecular structure and orientation at interfaces.Studying the interaction of this compound with a catalyst surface. southampton.ac.uk

Interdisciplinary Research with Theoretical Chemistry and Materials Science

The synergy between experimental work and theoretical/computational chemistry is a powerful paradigm for advancing chemical science. yale.edu For this compound, theoretical studies provide a framework for understanding its structure, bonding, and reactivity, while guiding experimental design. The focus of this interdisciplinary approach is on elucidating the mechanisms of chemical transformations.

Key areas for collaborative research include:

Mapping Potential Energy Surfaces: Using quantum chemistry methods (like Density Functional Theory or ab initio calculations) to compute the energy landscapes of potential reactions. This allows for the prediction of reaction pathways, transition state structures, and activation energies, offering a rationale for experimentally observed product distributions.

Reaction Dynamics Simulations: Performing molecular dynamics simulations to model the time-evolution of a chemical system. This can reveal the intricate motions of atoms during a reaction, particularly under unconventional conditions.

Catalyst Design and Mechanistic Elucidation: Theoretical chemistry can be used to model the interaction of this compound with a catalyst's active site. yale.edu This provides insight into the catalytic mechanism and can accelerate the discovery of new, more efficient catalysts through computational screening.

Kinetic Modeling: Developing comprehensive kinetic models that incorporate both theoretical calculations and experimental data (e.g., from shock tube studies) to accurately predict the behavior of the molecule over a wide range of conditions. mit.eduresearchgate.net

This collaborative approach ensures that experimental efforts are targeted and that the resulting data can be interpreted within a robust theoretical framework.

Theoretical ApproachResearch QuestionInsight for Chemical Transformations
Density Functional Theory (DFT)What is the lowest energy pathway for thermal isomerization?Prediction of activation barriers and the structure of transition states, guiding temperature selection for experiments.
Ab Initio Molecular Dynamics (AIMD)How does the molecule behave at the instant of photo-excitation?Simulation of bond-breaking dynamics and the initial steps of photochemical reactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)How does an enzyme's active site activate the cyclopropane ring?Modeling the specific non-covalent interactions responsible for catalytic activity and selectivity. yale.edu
Machine Learning ModelsCan we predict the product yield of a catalytic reaction based on catalyst structure and reaction conditions?Development of predictive tools to accelerate the discovery of optimal conditions for a desired transformation. yale.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.